molecular formula C13H17BN2O2 B6148856 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile CAS No. 1624715-00-9

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

Cat. No.: B6148856
CAS No.: 1624715-00-9
M. Wt: 244.10 g/mol
InChI Key: UAHADQFHTFLYJY-UHFFFAOYSA-N
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Description

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a cyano group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile typically involves the borylation of a pyridine derivative. One common method includes the reaction of 4-methyl-5-bromo-3-cyanopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), elevated temperature.

    Oxidation: Hydrogen peroxide or other oxidizing agents, solvent (e.g., water or methanol).

    Hydrolysis: Acidic or basic aqueous solution, ambient or elevated temperature.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Boronic acid derivatives.

    Hydrolysis: Alcohol derivatives.

Scientific Research Applications

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Catalysis: Employed in catalytic processes due to its boronate ester functionality.

Mechanism of Action

The mechanism of action of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronate group to the substrate, enabling various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is unique due to its combination of a pyridine ring, a cyano group, and a boronate ester

Properties

CAS No.

1624715-00-9

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H17BN2O2/c1-9-10(6-15)7-16-8-11(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-5H3

InChI Key

UAHADQFHTFLYJY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C#N

Purity

95

Origin of Product

United States

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